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Chemical structure and properties of Propyphenazone-d3.

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An In-depth Technical Guide on the Chemical Structure and Properties of Propyphenazone-d3

Introduction

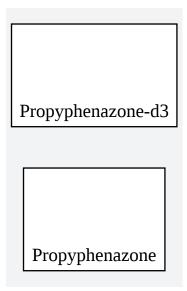
Propyphenazone-d3 is the deuterated analog of Propyphenazone, a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class, which possesses analgesic and antipyretic properties.[1][2][3] The substitution of three hydrogen atoms with deuterium on the N-methyl group makes **Propyphenazone-d3** an invaluable tool in pharmacokinetic and metabolic research.[1][4] This stable isotope labeling allows it to be distinguished from the unlabeled drug by mass spectrometry, rendering it an ideal internal standard for accurate quantification in biological matrices without significantly altering its physicochemical or pharmacological properties.[1][5]

This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **Propyphenazone-d3** for researchers, scientists, and drug development professionals.

Chemical Structure and Identity

Propyphenazone-d3 is structurally identical to Propyphenazone, except for the isotopic labeling on the N-methyl group of the pyrazolone ring.[1] This specific location is a common site for metabolic oxidation, which enhances its utility in metabolic studies.[1]





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Caption: 3D structures of Propyphenazone and Propyphenazone-d3.

Data Presentation

Quantitative data for **Propyphenazone-d3** and its non-deuterated counterpart are summarized below.

Table 1: General and Chemical Properties



Property	Propyphenazone- d3	Propyphenazone	Reference
Chemical Name	4-Isopropyl-5-methyl- 1-(methyl-d3)-2- phenyl-1,2-dihydro- 3H-pyrazol-3-one	4-Isopropyl-1,5- dimethyl-2-phenyl-1,2- dihydropyrazol-3-one	[4]
CAS Number	162935-29-7	479-92-5	[4]
Molecular Formula	C14H15D3N2O	C14H18N2O	[4]
Molecular Weight	233.33 g/mol	230.31 g/mol	[4]
Appearance	White to Off-White Solid	White Solid	[4]
Chemical Purity	≥98.0%	-	[1]
Isotopic Purity	≥99 atom % D	Not Applicable	[6][7]

Table 2: Physicochemical Properties

Property	Propyphenazone- d3	Propyphenazone	Reference
Melting Point	Expected to be similar to Propyphenazone	100-105 °C	[4]
Boiling Point	319.0±25.0 °C at 760 mmHg	-	[8]
Density	1.1±0.1 g/cm ³	-	[8]
LogP	1.74	-	[8]
Hydrogen Bond Donor Count	0	-	[8]
Hydrogen Bond Acceptor Count	2	-	[8]



Table 3: Solubility Data (for Propyphenazone)

Solvent	Solubility	Reference
Water	Slightly soluble	[4]
Ethanol (96%)	Freely soluble	[4]
Methylene Chloride	Freely soluble	[4]
Chloroform	Soluble	[4]
DMSO	≥ 2.6 mg/mL	[4]

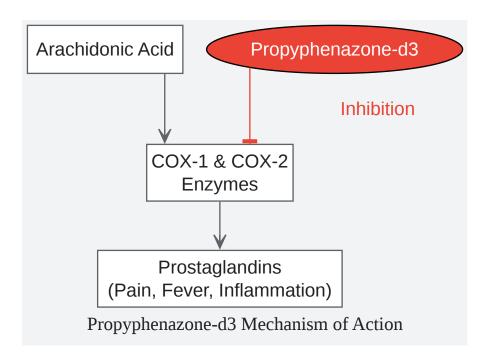
Table 4: Chromatographic and Mass Spectrometric Properties

Parameter	Propyphenazo ne	Propyphenazo ne-d3 (Internal Standard)	Key Performance Implication	Reference
Monoisotopic Mass	230.1419 g/mol	233.1607 g/mol	Enables selective monitoring of each compound.	[9]
Typical Retention Time (RT)	~5.03 min	Expected to be nearly identical to Propyphenazone	Co-elution is highly desirable for effective compensation of matrix effects.	[9]
Mass-to-Charge Ratio (m/z) - Precursor Ion	231.1 [M+H]+	234.1 [M+H]+	Distinct precursor ions for selective reaction monitoring (SRM).	[9]



Mechanism of Action: Cyclooxygenase (COX) Inhibition

Propyphenazone exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][10] This inhibition blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate pain, inflammation, and fever.[10][11] **Propyphenazone-d3** follows the identical mechanism of action.[12]



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Caption: Inhibition of the cyclooxygenase (COX) pathway by **Propyphenazone-d3**.[4][12]

Metabolism

The primary metabolic pathway for propyphenazone is N-demethylation, a Phase I reaction catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[5][13][14] The main metabolite is the enolglucuronide of N-(2)-demethylpropyphenazone.[14][15] For **Propyphenazone-d3**, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[12] This "Kinetic Isotope Effect" can slow the rate of metabolism, potentially increasing the drug's half-life and systemic exposure.[5][12]



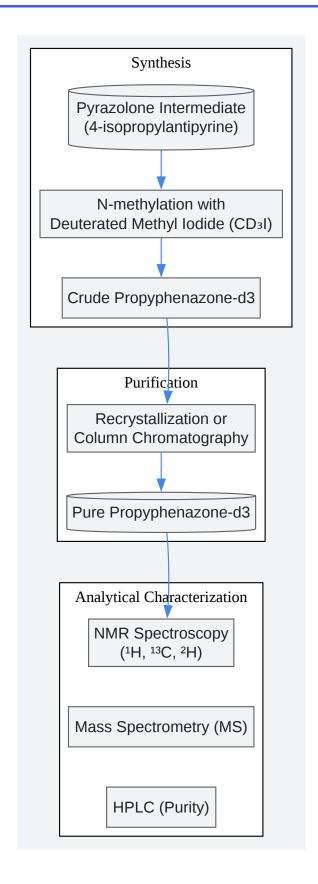
Experimental Protocols

While detailed proprietary synthesis protocols are not publicly available, methodologies for characterization and analysis are based on standard pharmaceutical practices.[4]

Synthesis and Characterization Workflow

A typical workflow for synthesizing and confirming the identity of a deuterated active pharmaceutical ingredient like **Propyphenazone-d3** is outlined below.





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Caption: A logical workflow for the synthesis and characterization of **Propyphenazone-d3**.[6]



Melting Point Determination (Capillary Method)[4]

Methodology: A small quantity of finely powdered Propyphenazone-d3 is packed into a
capillary tube.[16] The tube is placed in a calibrated melting point apparatus and heated at a
controlled rate of 1-2 °C per minute as it approaches the expected melting point.[4] The
temperature range from the onset of melting to the point where the substance is completely
molten is recorded.[4]

Solubility Determination (Shake-Flask Method)[4]

Methodology: An excess amount of Propyphenazone-d3 is added to a known volume of a specific solvent in a sealed flask.[16] The flask is agitated at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.[4] The resulting suspension is filtered to remove undissolved solids.[4] The concentration of Propyphenazone-d3 in the filtrate is then quantified using a validated method like HPLC-UV.[4]

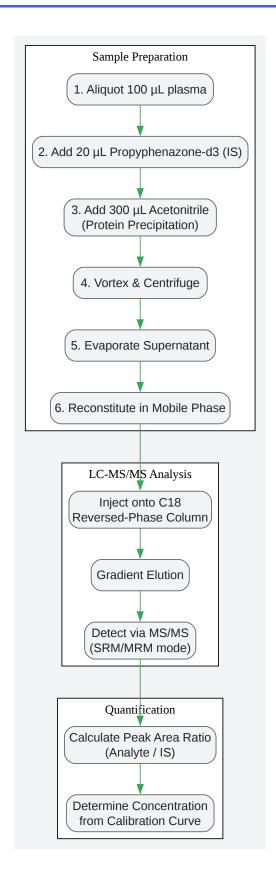
Spectroscopic Analysis[4]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the molecular structure. In the ¹H NMR spectrum, the signal for the N-methyl protons will be absent, confirming deuteration.[1] The ¹³C NMR will show a characteristic triplet for the N-methyl carbon due to coupling with deuterium.[1][17] A single resonance corresponding to the -CD₃ group should be seen in the ²H NMR spectrum.[1]
- Mass Spectrometry (MS): Used to confirm the molecular weight. The mass spectrum will show a molecular ion peak ([M+H]+) that is 3 mass units higher than that of non-deuterated propyphenazone (approx. m/z 234.16 vs. m/z 231.15).[1]
- Infrared (IR) Spectroscopy: Provides information on functional groups. C-D stretching vibrations are expected at a lower frequency (around 2100-2200 cm⁻¹) compared to C-H stretches (around 2800-3000 cm⁻¹).[4]

Bioanalytical Quantification of NSAIDs in Plasma[5][18]

This protocol outlines the use of **Propyphenazone-d3** as an internal standard for quantifying an NSAID analyte in a plasma sample via LC-MS/MS.





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Caption: Experimental workflow for NSAID quantification using **Propyphenazone-d3**.[18]



· Methodology:

- Sample Preparation: To a 100 μL plasma sample, add a known amount of
 Propyphenazone-d3 internal standard solution. Precipitate proteins by adding cold acetonitrile, then vortex and centrifuge.[18]
- Extraction: Transfer the supernatant to a new tube and evaporate it to dryness under a
 gentle stream of nitrogen.[18] Reconstitute the residue in the mobile phase.[19]
- LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Separate the analyte and internal standard on a C18 reversed-phase column.[18] Detect and quantify using mass spectrometry in Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[9]

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